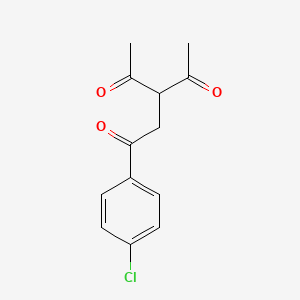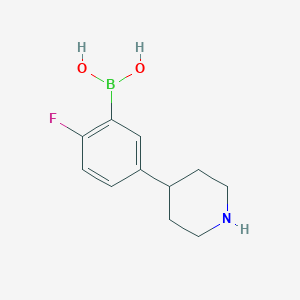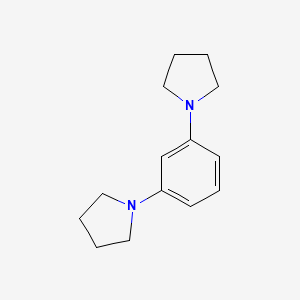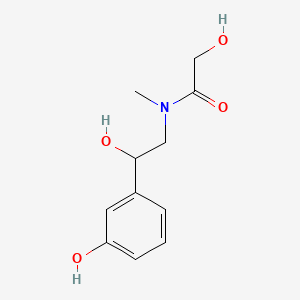
(R)-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a phenol derivative with an appropriate reagent to introduce the hydroxy group at the desired position.
Alkylation: The intermediate is then subjected to alkylation to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated intermediate with methylamine to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions with various halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, base catalysts, solvents like acetone or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulate Enzyme Activity: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Influence Gene Expression: The compound can alter the expression of genes involved in inflammation, oxidative stress, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylephrine: A compound with a similar structure but different functional groups, used as a decongestant.
Epinephrine: Another structurally related compound, known for its role in the fight-or-flight response.
Uniqueness
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide stands out due to its unique combination of hydroxy and acetamide groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-hydroxy-N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C11H15NO4/c1-12(11(16)7-13)6-10(15)8-3-2-4-9(14)5-8/h2-5,10,13-15H,6-7H2,1H3 |
Clave InChI |
SWKGGYVDSFEDGZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(C1=CC(=CC=C1)O)O)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


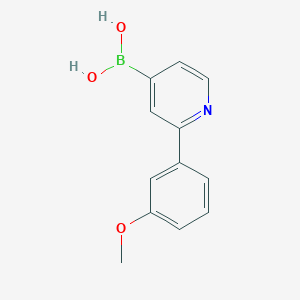
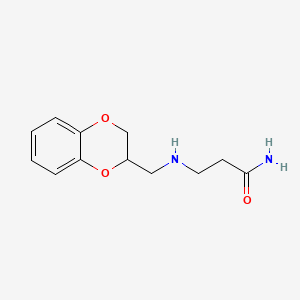
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
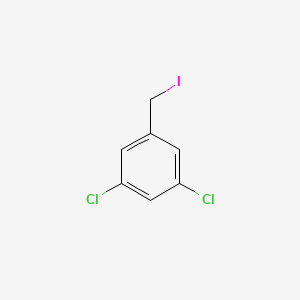
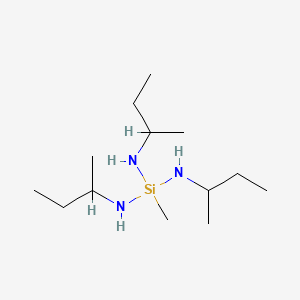
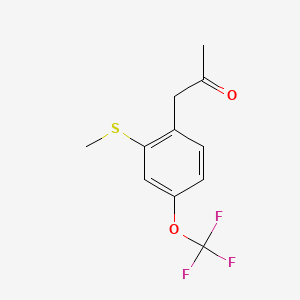

![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
